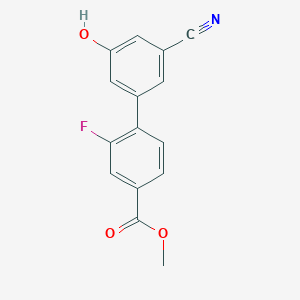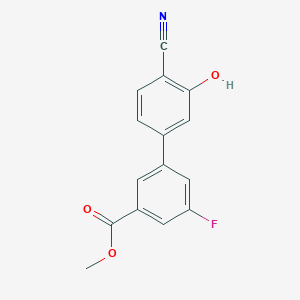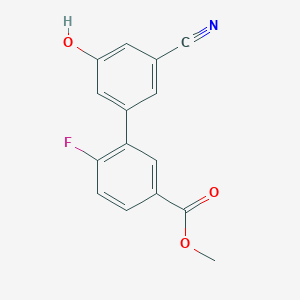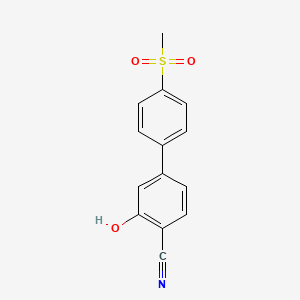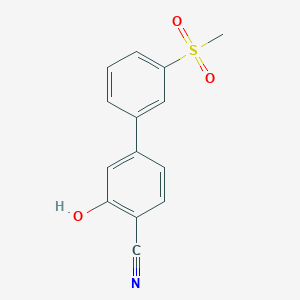
2-Cyano-5-(3-methylsulfonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-(3-methylsulfonylphenyl)phenol, 95% (hereafter referred to as 2-CMPP) is a phenolic compound that is used in a variety of scientific and industrial applications. It is a white to off-white crystalline solid with a melting point of 140-145 °C and a boiling point of 205 °C. 2-CMPP is soluble in polar organic solvents such as ethanol, methanol, and acetone, and is insoluble in water. It is used as a reagent in organic synthesis, a catalyst for various reactions, and as a raw material for the production of pharmaceuticals and agrochemicals.
作用機序
2-CMPP is an electron-rich species that acts as a nucleophile in a variety of organic reactions. It is capable of forming covalent bonds with electron-rich species, such as aromatic rings and alkyl halides. The reaction of 2-CMPP with electron-rich species typically involves the formation of a covalent bond between the electron-rich species and the 2-CMPP molecule. This covalent bond is formed via a nucleophilic attack on the electron-rich species.
Biochemical and Physiological Effects
2-CMPP has been studied for its potential biochemical and physiological effects. Studies have shown that 2-CMPP has antioxidant activity and can scavenge reactive oxygen species. It has also been shown to inhibit the formation of advanced glycation end products, which are associated with the development of various diseases. In addition, 2-CMPP has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels.
実験室実験の利点と制限
2-CMPP has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it an ideal reagent for organic synthesis. It also has a relatively low cost, which makes it a cost-effective reagent for laboratory experiments. However, it is not water soluble, which can limit its use in some experiments. In addition, it is not very stable and can degrade over time.
将来の方向性
There are a number of potential future directions for 2-CMPP research. One potential direction is to further explore its potential biochemical and physiological effects. This could include exploring its potential therapeutic applications, such as its ability to scavenge reactive oxygen species and inhibit the formation of advanced glycation end products. Another potential direction is to further explore its potential as a catalyst for various reactions. This could include exploring its potential to catalyze the synthesis of various organic compounds, such as esters, amides, and carboxylic acids. Finally, another potential direction is to explore its potential as a raw material for the production of pharmaceuticals and agrochemicals. This could include exploring its potential to be used as a starting material for the synthesis of various drugs and agrochemicals.
合成法
2-CMPP can be synthesized by a variety of methods. The most common method is the reaction of 2-cyano-3-methylsulfonylphenol with phenylmagnesium bromide. This method yields 2-CMPP with 95% purity. Other methods include the reaction of 2-cyano-3-methylsulfonylphenol with sodium phenoxide, the reaction of 2-cyano-3-methylsulfonylphenol with 1,3-dibromopropane, and the reaction of 2-cyano-3-methylsulfonylphenol with phenyl boronic acid.
科学的研究の応用
2-CMPP is widely used in scientific research due to its wide range of applications. It is used as a catalyst for various reactions, as a reagent for organic synthesis, and as a raw material for the production of pharmaceuticals and agrochemicals. It is also used in the synthesis of various organic compounds such as esters, amides, and carboxylic acids. In addition, it is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
特性
IUPAC Name |
2-hydroxy-4-(3-methylsulfonylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBZNDWYBBMKFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684944 |
Source


|
| Record name | 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-41-5 |
Source


|
| Record name | 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376904.png)
![2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376914.png)



